molecular formula C21H23ClN4O5S2 B2670028 N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide CAS No. 922596-77-8

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide

Cat. No.: B2670028
CAS No.: 922596-77-8
M. Wt: 511.01
InChI Key: BENFPMZIJWPUJV-UHFFFAOYSA-N
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Description

N'-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide is a benzohydrazide derivative featuring a 7-chloro-4-methoxybenzothiazolyl moiety and a 2,6-dimethylmorpholinylsulfonyl group. Its synthesis likely follows pathways analogous to related hydrazide derivatives, involving condensation reactions between substituted benzoic acid hydrazides and heterocyclic isothiocyanates or halides . Key structural elements include:

  • Benzothiazole core: The 1,3-benzothiazole ring system, substituted with methoxy (4-OCH₃) and chloro (7-Cl) groups, contributes to electronic and steric properties.
  • Morpholinylsulfonyl group: The 2,6-dimethylmorpholine sulfonyl substituent enhances solubility and modulates pharmacokinetic behavior.
  • Hydrazide linker: The N'-acylhydrazine bridge facilitates hydrogen bonding and conformational flexibility, critical for molecular interactions.

The compound’s molecular formula is estimated as C₂₁H₂₃ClN₄O₅S₂ (molecular weight ≈ 510.6 g/mol), distinguishing it from analogues through substituent variations .

Properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O5S2/c1-12-10-26(11-13(2)31-12)33(28,29)15-6-4-14(5-7-15)20(27)24-25-21-23-18-17(30-3)9-8-16(22)19(18)32-21/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENFPMZIJWPUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the 7-chloro and 4-methoxy groups on the benzothiazole ring.

    Attachment of the Benzohydrazide Moiety: The benzohydrazide moiety is introduced through a condensation reaction between the benzothiazole derivative and a suitable hydrazide.

    Sulfonylation with Morpholine: The final step involves the sulfonylation of the benzohydrazide derivative with 2,6-dimethylmorpholine under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA may yield a sulfone derivative, while reduction with NaBH4 may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that play a role in disease pathways.

    Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

a. N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide (BA98656)

  • Molecular Formula : C₂₂H₂₆N₄O₆S₂
  • Molecular Weight : 506.6 g/mol
  • Key Differences :
    • Replaces the 7-Cl substituent with a 7-OCH₃ group.
    • Increased oxygen content reduces lipophilicity (Cl vs. OCH₃).
    • Lower molecular weight (506.6 vs. 510.6 g/mol) due to substitution of Cl with lighter methoxy.

b. Hydrazinecarbothioamides [4–6] ()

  • General Structure : 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (X = H, Cl, Br).
  • Key Differences :
    • C=S vs. C=O : Presence of thioamide (C=S, IR ~1243–1258 cm⁻¹) instead of hydrazide .
    • Substituent Effects : Halogen (Cl, Br) at the phenylsulfonyl group increases molecular polarizability compared to H.
Compound Molecular Formula Key Substituents IR C=X Stretch (cm⁻¹) Molecular Weight (g/mol)
Target Compound C₂₁H₂₃ClN₄O₅S₂ 7-Cl, 4-OCH₃, morpholinyl C=O: ~1663–1682 ~510.6
BA98656 C₂₂H₂₆N₄O₆S₂ 4,7-di-OCH₃, morpholinyl N/A 506.6
Hydrazinecarbothioamide [4] (X=H) C₂₀H₁₅F₂N₃O₃S₂ 2,4-difluorophenyl, H C=S: ~1243–1258 ~471.5

Morpholinyl Sulfonyl-Containing Analogues

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()

  • Structure : Features a pyrimidine core with bromo and morpholinyl groups.
  • Comparison: Heterocycle: Pyrimidine vs. Sulfonamide Linker: Direct sulfonamide bond (vs. hydrazide) reduces flexibility. Substituents: Bromo (Br) vs. chloro (Cl) increases molecular weight and polarizability.

Triazole Derivatives [7–9] ()

  • General Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
  • Key Differences: Triazole Core: Replaces benzothiazole, altering hydrogen-bonding capacity. Absence of Hydrazide: Limits hydrogen-bond donor sites compared to the target compound.

Research Findings and Implications

  • Substituent Impact :
    • Electron-Withdrawing Groups (Cl, Br) : Enhance stability and binding affinity in hydrophobic pockets.
    • Methoxy vs. Chloro : Methoxy increases solubility but reduces electrophilicity .
  • Spectral Signatures :
    • IR Spectroscopy : The target’s C=O stretch (~1663–1682 cm⁻¹) aligns with hydrazide derivatives, contrasting with triazoles lacking C=O .
    • NMR : Morpholinyl protons (δ ~3.0–4.0 ppm) and aromatic signals differentiate analogues.

Biological Activity

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide is a synthetic compound belonging to the benzothiazole class, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
CAS Number: 922596-77-8
Molecular Weight: 511.01 g/mol

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways critical to various disease processes. Notably, it interacts with molecular targets such as:

  • Enzymes: The compound may inhibit enzymes involved in cell wall biosynthesis in pathogens like Mycobacterium tuberculosis, specifically targeting DprE1, which is crucial for the synthesis of arabinogalactan in the mycobacterial cell wall .
  • Signaling Pathways: Research indicates that benzothiazole derivatives can affect signaling pathways such as AKT and ERK, which are vital for cell proliferation and survival. Inhibition of these pathways can lead to apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

  • Cell Proliferation Inhibition: The compound has demonstrated significant inhibition of proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using MTT assays .
  • Apoptosis Induction: Flow cytometry analyses revealed that at concentrations of 1 to 4 μM, the compound induces apoptosis in cancer cells by promoting cell cycle arrest .
  • Cytokine Modulation: The compound has been shown to decrease levels of inflammatory cytokines IL-6 and TNF-α in macrophage models, indicating potential anti-inflammatory effects alongside its anticancer properties .

Antimicrobial Activity

Benzothiazole derivatives have historically been noted for their broad-spectrum antimicrobial properties. The specific compound under discussion may exhibit similar activities by inhibiting key enzymes necessary for microbial survival .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of benzothiazole derivatives:

StudyFindings
Kamal et al., 2010Demonstrated anticancer properties in various benzothiazole derivatives through enzyme inhibition.
El-Helby et al., 2019Reported on the dual anti-inflammatory and anticancer activities of modified benzothiazoles.
Recent Research (2023)Identified significant reductions in cancer cell proliferation and inflammatory markers upon treatment with benzothiazole compounds similar to N'-(7-chloro...) .

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